molecular formula C23H13Cl2F3N2OS B2721147 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 321430-02-8

4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2721147
CAS No.: 321430-02-8
M. Wt: 493.33
InChI Key: PWEPDYBNCCWBGP-UHFFFAOYSA-N
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Description

The compound 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide features a benzamide scaffold substituted with a 1,3-thiazole ring at the 4-position of the benzamide. The thiazole ring is further functionalized with a 2,4-dichlorophenyl group, while the benzamide’s amide nitrogen is linked to a 3-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl2F3N2OS/c24-16-8-9-18(19(25)11-16)20-12-32-22(30-20)14-6-4-13(5-7-14)21(31)29-17-3-1-2-15(10-17)23(26,27)28/h1-12H,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEPDYBNCCWBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H13Cl2N3OS
  • Molecular Weight : 394.23 g/mol
  • CAS Number : [specific CAS number if available]

The compound features a thiazole moiety substituted with a dichlorophenyl group and a trifluoromethylphenyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines. For instance:

  • IC50 Values : Compounds similar to the target compound have shown IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431 .
  • Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, which may enhance their efficacy against cancer cells .

Antibacterial Activity

Thiazole derivatives have also demonstrated significant antibacterial properties:

  • Activity Against Bacteria : Compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups in the phenyl ring has been correlated with improved antibacterial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is another area of interest:

  • Inhibition of iNOS and COX-2 : Some studies indicate that thiazole compounds can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in inflammatory responses .
  • Case Study : In LPS-stimulated RAW 264.7 macrophage cells, certain thiazole derivatives significantly reduced the protein expression of iNOS and COX-2, suggesting their utility in treating inflammation-related disorders .

Data Summary

Biological ActivityTargetIC50/MICReference
AnticancerJurkat Cells1.61 µg/mL
AntibacterialS. aureusMIC = 2 µg/mL
Anti-inflammatoryRAW 264.7 MacrophagesInhibition of iNOS/COX-2

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research indicates that compounds containing thiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Study Findings : A derivative similar to this compound demonstrated strong selectivity against human lung adenocarcinoma cells (A549) with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The thiazole ring is believed to enhance the interaction with biological targets involved in cancer cell growth and survival .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial properties. The compound has shown promise against both gram-positive and gram-negative bacteria:

  • Efficacy : In vitro studies revealed moderate antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml .
  • Comparison with Standards : Although the activity was generally lower than that of standard antibiotics like chloramphenicol, some derivatives exhibited comparable effects against specific bacterial strains .

Pesticidal Activity

The structural characteristics of thiazole compounds have made them candidates for development as agrochemicals:

  • Insecticidal Effectiveness : Research has shown that thiazole derivatives can act as effective insecticides, targeting pests while being less harmful to beneficial insects .
  • Fungicidal Activity : Some studies suggest that these compounds can inhibit fungal pathogens in crops, thereby improving yield and quality .

Polymer Chemistry

The unique properties of thiazole compounds have led to their exploration in polymer science:

  • Conductive Polymers : Thiazole derivatives are being studied for their potential use in creating conductive polymers that could be applied in electronic devices .
  • Thermal Stability : These compounds may enhance the thermal stability of polymers, making them suitable for high-temperature applications .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Significant cytotoxicity against A549 cells; IC50 values indicating efficacy.
Antimicrobial Properties Moderate activity against E. coli and S. aureus; MIC values between 100-400 µg/ml.
Agricultural Use Effective insecticide with reduced toxicity to non-target species; fungicidal properties noted.
Material Science Potential for use in conductive polymers; improved thermal stability observed.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key analogs, their structural variations, and reported biological or synthetic

Compound Name / ID Key Structural Features Biological/Synthetic Data Reference
Target Compound 4-(2,4-dichlorophenyl)-thiazole; 3-(trifluoromethyl)phenyl benzamide No direct activity data in provided evidence; inferred activity from analogs. N/A
F5254-0161 Thiazole linked to piperazine-trifluoromethylphenyl; benzamide core Glide score: −6.41 (CIITA-I modulation); stable MD simulation interaction with CIITA-I
EMAC2061 3,4-dichlorophenyl-thiazole; hydrazinecarbothioamide substituent Synthesis yield <80%; structural confirmation via NMR
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-nitro-3-methylbenzamide (CAS 546083-50-5) 2,4-difluorophenyl-thiazole; nitro/methyl-benzamide No activity data; structural analog for substituent comparison
ZINC2618113 2,5-dimethoxyphenyl-thiazole; 4-fluorophenylmethoxy-benzamide Antimicrobial/antiproliferative screening candidate
N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine Biphenyl-thiazole; pyridine-2-amine substituent Potent antimicrobial and anti-inflammatory activity
SY140885 (N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide) Isothiocyanate-methyl-thiazole; trifluoromethylphenyl-acetamide No activity data; highlights trifluoromethylphenyl as a common pharmacophore

Key Findings from Analogs

Substituent Position and Halogen Effects: The 2,4-dichlorophenyl group on the thiazole (target compound) contrasts with 3,4-dichlorophenyl in EMAC2061, where the latter showed moderate synthetic yields (<80%) . Fluorinated analogs (e.g., 2,4-difluorophenyl in ) suggest halogen positioning influences electronic properties and steric interactions.

Biological Activity Trends: F5254-0161 demonstrated strong binding to CIITA-I (glide score −6.41), attributed to its extended piperazine-trifluoromethylphenyl substituent, which facilitates hydrogen bonding with residues like GLY423 and ARG615 . Biphenyl-thiazole derivatives () exhibited notable antimicrobial activity, suggesting the biphenyl moiety enhances membrane penetration or target affinity .

Synthetic Considerations: Thiazole ring formation via Hantzsch or Suzuki coupling (e.g., ) is a common strategy. Lower yields in EMAC2061 synthesis highlight challenges in introducing dichlorophenyl groups, possibly due to steric hindrance or side reactions .

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